isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Overview
Description
"Isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate" likely represents a compound with a complex structure, incorporating elements like a thiophene ring, a piperazine moiety, and various substituents including an isopropyl group and a chlorobenzyl group. Such compounds are of interest in medicinal chemistry and materials science due to their potential for biological activity and their unique physical-chemical properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A related synthesis approach involves the reaction of 2-amino-4-(m-aminoanilino)-6-isopropenyl-1,3,5-triazine with various acyl chlorides to create new monomers that can be polymerized or copolymerized to form polymers with significant glass transition temperatures, suggesting a methodology that could be adapted for synthesizing the compound (Kunisada et al., 1991).
Molecular Structure Analysis
The structure of such compounds is crucial for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are common techniques for elucidating molecular structures, providing detailed information about the arrangement of atoms and the spatial configuration of the molecule.
Chemical Reactions and Properties
Compounds with a piperazine ring and thiophene moiety may undergo various chemical reactions, including nucleophilic substitutions, acylations, and electrophilic aromatic substitutions. The specific substituents and functional groups present in the compound influence its reactivity patterns and the types of reactions it can participate in.
Physical Properties Analysis
The physical properties, including melting and boiling points, solubility, and crystallinity, are influenced by the molecular structure. Long acyl side chains, for instance, can lead to crystalline polymers with specific melting temperatures, indicating how structural features impact physical characteristics (Kunisada et al., 1991).
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthetic routes and methodologies for compounds related to isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate, contributing to advancements in organic chemistry and material science. For instance, Bektaş et al. (2010) synthesized 1,2,4-triazole derivatives and examined their antimicrobial activities, highlighting the potential for these compounds in developing new antimicrobial agents Bektaş et al., 2010. Additionally, Kunisada et al. (1991) focused on new comb-like polymers, indicating the material science applications of such chemical structures Kunisada et al., 1991.
Antimicrobial Activities
Several studies have explored the antimicrobial properties of related compounds. For example, the work by Bektaş et al. demonstrates the potential of 1,2,4-triazole derivatives in combatting microbial infections, showing that some synthesized compounds possess good or moderate activities against test microorganisms Bektaş et al., 2010. This suggests that derivatives of the compound could have valuable applications in developing new antimicrobial agents.
Advanced Material Applications
The synthesis of new polymers, as discussed by Kunisada et al., points to the application of these compounds in creating materials with specific properties, such as high glass transition temperatures and potential for crystallinity in polymer chains Kunisada et al., 1991. This research is critical for developing new materials for industrial applications, including coatings, plastics, and other synthetic materials.
properties
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O4S/c1-14(2)32-23(31)19-15(3)20(21(25)30)33-22(19)26-18(29)13-28-10-8-27(9-11-28)12-16-6-4-5-7-17(16)24/h4-7,14H,8-13H2,1-3H3,(H2,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWIFMIJNGZLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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